molecular formula C19H28N2OS B12532203 4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol CAS No. 717915-86-1

4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol

Cat. No.: B12532203
CAS No.: 717915-86-1
M. Wt: 332.5 g/mol
InChI Key: FBBHSSXFCYJCBE-NSHDSACASA-N
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Description

4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol is a complex organic compound that features a thiazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the phenol group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol involves its interaction with specific molecular targets. The thiazole ring and phenol group can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol: shares structural similarities with other thiazole and phenol derivatives.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and other thiazole-based drugs.

    Phenol derivatives: Compounds such as butylated hydroxytoluene (BHT) and other phenolic antioxidants.

Uniqueness

The unique combination of the thiazole ring and phenol group in this compound provides distinct chemical properties and biological activities that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

717915-86-1

Molecular Formula

C19H28N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

4-[2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol

InChI

InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m0/s1

InChI Key

FBBHSSXFCYJCBE-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N

Canonical SMILES

CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N

Origin of Product

United States

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